2-(2,3-Dimethylphenoxymethyl)benzoic acid
Description
Properties
IUPAC Name |
2-[(2,3-dimethylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-6-5-9-15(12(11)2)19-10-13-7-3-4-8-14(13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRMOEVSQVAUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization Strategies and Synthetic Exploration of 2 2,3 Dimethylphenoxymethyl Benzoic Acid Analogues
Synthesis of Thiourea Derivatives of 2-(2,3-Dimethylphenoxymethyl)benzoic Acid
A significant area of synthetic exploration has been the conversion of this compound into a variety of N-acyl thiourea derivatives. This multi-step synthesis involves the initial activation of the carboxylic acid, followed by the introduction of the isothiocyanate functionality, and concluding with the conjugation to various amines.
The initial and crucial step in the synthesis of thiourea derivatives is the activation of the carboxylic acid group of this compound. This is typically achieved by converting the benzoic acid into its more reactive acyl chloride derivative, 2-(2,3-dimethylphenoxymethyl)benzoyl chloride. The reaction is generally carried out by treating the parent benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent. This transformation is a standard and efficient method for activating carboxylic acids for subsequent nucleophilic acyl substitution reactions.
Following the synthesis of the acyl chloride, the next step is the formation of the key intermediate, 2-(2,3-dimethylphenoxymethyl)benzoyl isothiocyanate. This is accomplished through a reaction between the freshly prepared 2-(2,3-dimethylphenoxymethyl)benzoyl chloride and a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). The reaction is typically performed in an anhydrous polar aprotic solvent like acetone. The isothiocyanate intermediate is highly reactive and is generally used immediately in the subsequent step without extensive purification. This method provides a reliable route to acyl isothiocyanates, which are versatile building blocks for a variety of sulfur and nitrogen-containing compounds.
The final step in the synthesis of the target thiourea analogues involves the reaction of 2-(2,3-dimethylphenoxymethyl)benzoyl isothiocyanate with various primary aromatic amines. This reaction proceeds via a nucleophilic addition of the amino group of the primary aromatic amine to the electrophilic carbon atom of the isothiocyanate group. This addition reaction is generally carried out in a suitable organic solvent and results in the formation of N-aroyl-N'-arylthiourea derivatives. A range of primary aromatic amines can be utilized in this step, allowing for the generation of a library of thiourea analogues with diverse substitution patterns on the aromatic ring. This modular approach is highly effective for creating a series of structurally related compounds for further investigation.
Below is a table summarizing a selection of synthesized thiourea derivatives of this compound, showcasing the variety of aromatic amines that have been successfully conjugated.
| Compound ID | Primary Aromatic Amine Used | Resulting Thiourea Derivative Name |
|---|---|---|
| 1 | Aniline | N-{[2-(2,3-dimethylphenoxy)methyl]benzoyl}-N'-phenylthiourea |
| 2 | 4-Chloroaniline | N-{[2-(2,3-dimethylphenoxy)methyl]benzoyl}-N'-(4-chlorophenyl)thiourea |
| 3 | 4-Methoxyaniline | N-{[2-(2,3-dimethylphenoxy)methyl]benzoyl}-N'-(4-methoxyphenyl)thiourea |
| 4 | 4-Methylaniline | N-{[2-(2,3-dimethylphenoxy)methyl]benzoyl}-N'-(4-methylphenyl)thiourea |
| 5 | 2-Aminopyridine | N-{[2-(2,3-dimethylphenoxy)methyl]benzoyl}-N'-(pyridin-2-yl)thiourea |
Synthesis of Other Structurally Modified Derivatives of this compound
Beyond thiourea derivatives, the synthetic utility of this compound extends to the preparation of other classes of compounds through modifications of the carboxylic acid moiety. These include esterification and amidation reactions, as well as its use as a precursor for the synthesis of heterocyclic structures.
The carboxylic acid group of this compound is amenable to standard esterification and amidation reactions, providing access to a wide array of functionalized analogues.
Esterification can be achieved through several methods. The Fischer-Speier esterification, which involves reacting the benzoic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, the benzoic acid can be reacted with an alkyl halide in the presence of a base. These methods allow for the synthesis of a variety of esters, from simple alkyl esters to more complex derivatives.
Amidation reactions are also readily performed to generate a diverse range of amides. A common method involves the activation of the carboxylic acid, for example, by converting it to the corresponding acyl chloride as described previously, followed by reaction with a primary or secondary amine. Another widely used approach is peptide coupling, which utilizes coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the direct formation of the amide bond between the benzoic acid and an amine. These reactions provide a powerful tool for introducing a wide variety of substituents and functionalities to the core structure.
The structure of this compound serves as a valuable precursor for the synthesis of various heterocyclic frameworks, particularly those containing an oxygen atom. One notable application is in the synthesis of xanthones. neliti.comup.ptnih.gov The intramolecular cyclization of 2-phenoxybenzoic acids is a well-established method for constructing the xanthone skeleton. up.pt
This transformation is typically achieved through an acid-catalyzed intramolecular electrophilic acylation reaction. neliti.comup.pt Common reagents used to promote this cyclization include strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA). neliti.com The reaction involves the protonation of the carbonyl group of the benzoic acid, which then allows the electron-rich phenoxy ring to attack the activated carbonyl carbon, leading to ring closure and the formation of the tricyclic xanthone system after dehydration. This synthetic strategy highlights the potential of this compound and its analogues as building blocks for more complex, fused heterocyclic systems.
Advanced Spectroscopic and Spectrometric Characterization Methodologies for 2 2,3 Dimethylphenoxymethyl Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(2,3-dimethylphenoxymethyl)benzoic acid. Through the analysis of ¹H and ¹³C spectra, along with advanced two-dimensional (2D) techniques, a complete picture of the molecular framework can be assembled.
The ¹H-NMR spectrum of this compound provides detailed information about the different chemical environments of the protons in the molecule. The spectrum is characterized by distinct signals for the aromatic protons on both the benzoic acid and the dimethylphenol rings, the benzylic methylene (B1212753) protons, the methyl protons, and the acidic proton of the carboxyl group.
The protons on the benzoic acid ring typically appear as a complex multiplet pattern in the aromatic region of the spectrum. docbrown.info Similarly, the protons of the 2,3-dimethylphenyl group will also resonate in this region, with their specific chemical shifts and coupling patterns determined by their positions relative to the ether linkage and the methyl groups. The two methyl groups on the phenoxy ring will present as sharp singlet signals. A key singlet signal corresponds to the two protons of the methylene bridge (-O-CH₂-Ar), which is a characteristic feature of the ether linkage. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, although its appearance can be influenced by the solvent and concentration. rsc.org
The integrated areas of these signals are proportional to the number of protons they represent, confirming the presence of the different structural units within the molecule. docbrown.info Spin-spin coupling interactions, observed as splitting of the signals, reveal the connectivity of adjacent protons, which is particularly useful for assigning the protons on the aromatic rings.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | - |
| Benzoic Acid Ring Protons | 7.2 - 8.2 | Multiplet | 7 - 8 |
| 2,3-Dimethylphenyl Ring Protons | 6.7 - 7.1 | Multiplet | 7 - 8 |
| Methylene Protons (-O-CH₂-) | ~ 5.2 | Singlet | - |
| Methyl Protons (-CH₃) | ~ 2.1 - 2.3 | Singlet | - |
The ¹³C-NMR spectrum provides definitive confirmation of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete carbon count. docbrown.info
Key signals in the spectrum include the carbonyl carbon of the carboxylic acid group, which resonates at a characteristic downfield position (typically > 170 ppm). docbrown.infochemicalbook.com The aromatic carbons of the two rings appear in the range of approximately 110-160 ppm. The carbon atom of the methylene bridge (-O-CH₂-) is expected in the range of 60-70 ppm. The carbons of the two methyl groups will be found in the upfield region of the spectrum, typically between 15 and 25 ppm. The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of their substituents. scispace.com
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | > 170 |
| Aromatic Carbons (C-O, C-C=O) | 155 - 165 |
| Aromatic Carbons (C-H, C-C) | 110 - 140 |
| Methylene Carbon (-O-C H₂-) | 60 - 70 |
| Methyl Carbons (-C H₃) | 15 - 25 |
While 1D NMR provides fundamental structural information, 2D-NMR experiments are often essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules. wikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. sdsu.edu Cross-peaks in the COSY spectrum connect signals from protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the connectivity of protons within the individual aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgnih.gov This allows for the direct assignment of a proton's corresponding carbon atom, providing a powerful link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. wikipedia.orgyoutube.com This is arguably the most powerful tool for piecing together the entire molecular structure. For instance, HMBC can show correlations from the methylene protons (-O-CH₂-) to carbons in both the benzoic acid ring and the 2,3-dimethylphenyl ring, definitively establishing the connection between these fragments through the ether linkage. It can also confirm the positions of the methyl groups on the phenoxy ring by showing correlations from the methyl protons to the aromatic carbons.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides complementary information to NMR by identifying the functional groups present in a molecule and offering insights into its conformational properties.
The IR and Raman spectra of this compound display a series of absorption or scattering bands corresponding to the vibrational modes of its specific functional groups.
Carboxylic Acid Group: This group gives rise to several characteristic and strong bands. A very broad O-H stretching band is typically observed in the IR spectrum in the region of 2500-3300 cm⁻¹, a result of hydrogen bonding. docbrown.info The C=O stretching vibration appears as a very intense band, usually around 1700 cm⁻¹. quora.com The C-O stretching and O-H bending vibrations are also observable in the fingerprint region. mdpi.com
Ether Linkage: The asymmetric C-O-C stretching of the ether group is expected to produce a strong band in the IR spectrum, typically in the 1200-1250 cm⁻¹ region.
Aromatic Rings: The C-H stretching vibrations of the aromatic protons are seen above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1450-1600 cm⁻¹ region. mdpi.com Out-of-plane C-H bending vibrations appear at lower wavenumbers and can be indicative of the substitution pattern.
Methyl Groups: The C-H stretching and bending vibrations of the methyl groups will also be present in the spectrum.
Raman spectroscopy is particularly useful for observing the symmetric vibrations and the vibrations of the carbon skeleton, which may be weak in the IR spectrum. researchgate.netias.ac.in
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | ~ 1700 | Strong |
| Aromatic Rings | C=C stretch | 1450 - 1600 | Medium to Strong |
| Ether | C-O-C stretch | 1200 - 1250 | Strong |
| Aromatic Rings | C-H stretch | > 3000 | Medium |
Vibrational spectroscopy can be a sensitive probe of molecular conformation. nih.govnih.gov For a molecule like this compound, rotation around the single bonds of the ether linkage (-O-CH₂-Ar and Ar-O-CH₂-) can lead to different stable conformations, or rotamers. These different conformers may have slightly different vibrational frequencies for certain modes, particularly those involving the ether linkage and the adjacent aromatic rings.
By studying the IR and Raman spectra under varying conditions, such as different temperatures or in different solvents, it may be possible to observe changes in the relative intensities of certain bands. core.ac.uk Such changes can indicate a shift in the equilibrium between different conformers. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra for different possible conformers, aiding in the interpretation of the experimental data. nih.gov This allows for an investigation into the preferred three-dimensional structure of the molecule in different environments.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk The absorption of this radiation is restricted to specific functional groups known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π. libretexts.org These transitions involve the excitation of electrons from π (bonding) and n (non-bonding) orbitals to π (antibonding) orbitals and occur in a region of the electromagnetic spectrum that is readily accessible by standard spectrophotometers (200-800 nm). shu.ac.uklibretexts.org
The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within its two main aromatic systems: the benzoic acid moiety and the 2,3-dimethylphenyl moiety. Benzoic acid itself typically displays three characteristic absorption bands: a strong peak around 190 nm, another strong peak (the B-band) around 230 nm, and a weaker, broader band (the C-band) around 270-280 nm. researchgate.netrsc.org These absorptions are attributed to π → π* transitions within the conjugated system of the benzene (B151609) ring and the carboxyl group. researchgate.net
Analysis of Chromophoric and Auxochromic Effects
Chromophores : The primary chromophores in the molecule are the benzene ring of the benzoic acid and the substituted benzene ring of the dimethylphenoxy group. uomustansiriyah.edu.iq The carboxylic acid group (-COOH) attached to the benzene ring acts as a chromophore itself and extends the conjugation of the π-system. researchgate.net
Auxochromes : An auxochrome is a functional group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. In this molecule, the key auxochromes are:
The ether oxygen (-O-), which possesses non-bonding (n) electrons.
The two methyl groups (-CH₃) on the phenoxy ring.
The methylene bridge (-CH₂-).
The ether oxygen and the methyl groups are electron-donating groups. By donating electron density to the aromatic ring, they increase the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or "red" shift). uomustansiriyah.edu.iq The methylene group, however, serves to isolate the two aromatic chromophores, preventing direct π-conjugation between them. Consequently, the resulting spectrum is expected to be a superposition of the spectra of the two substituted aromatic rings rather than that of a single, larger conjugated system. academie-sciences.fr
The expected absorption maxima for this compound would be slightly shifted compared to unsubstituted benzoic acid due to these auxochromic effects. The B-band and C-band are anticipated to undergo a slight bathochromic shift.
| Expected Transition Data for this compound | | :--- | :--- | :--- | | Absorption Band | Approximate λmax (nm) | Associated Transition | | B-band | ~235 nm | π → π* | | C-band | ~280 nm | π → π* |
This is an interactive data table. The values presented are estimations based on the analysis of chromophoric and auxochromic effects on the benzoic acid structure.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Patterns
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, which ejects an electron from the molecule to form a positively charged radical cation known as the molecular ion [M]•+. youtube.com This molecular ion is often unstable and breaks down into smaller, charged fragments and neutral radicals. youtube.com Only the charged ions are detected, and their mass-to-charge ratio (m/z) is plotted against their relative abundance to generate a mass spectrum. youtube.com
For this compound (C₁₆H₁₆O₃), the nominal molecular weight is 256 atomic mass units (amu). Therefore, the molecular ion peak is expected to appear at m/z 256. The fragmentation of this molecule is predicted to follow patterns characteristic of both carboxylic acids and ethers. libretexts.org
A primary fragmentation pathway for aromatic carboxylic acids involves the loss of a hydroxyl radical (•OH, 17 amu) or the entire carboxyl group (•COOH, 45 amu). libretexts.orgdocbrown.info Another significant fragmentation pathway involves the cleavage of the ether linkage, which is a common and energetically favorable process. The C-O bonds of the ether are susceptible to cleavage, leading to characteristic fragment ions.
Key predicted fragments for this compound include:
m/z 239 : Resulting from the loss of a hydroxyl radical ([M-OH]⁺) from the carboxylic acid group. This is analogous to the formation of the [C₆H₅CO]⁺ ion at m/z 105 in the spectrum of benzoic acid. youtube.com
m/z 135 : This prominent peak likely arises from the cleavage of the benzylic C-O bond, a very favorable fragmentation, to form a stable acylium ion, [C₈H₇O₂]⁺.
m/z 121 : This fragment corresponds to the [C₈H₉O]⁺ ion, formed by cleavage of the ether bond with charge retention on the 2,3-dimethylphenoxy portion of the molecule.
m/z 91 : A fragment representing the tropylium (B1234903) ion ([C₇H₇]⁺), a common rearrangement product in the mass spectra of compounds containing a benzyl (B1604629) unit.
| Predicted Mass Spectrometry Fragmentation Data for this compound | | :--- | :--- | :--- | | m/z Value | Proposed Ion Structure | Fragmentation Pathway | | 256 | [C₁₆H₁₆O₃]•⁺ | Molecular Ion | | 239 | [C₁₆H₁₅O₂]⁺ | [M - •OH]⁺ | | 135 | [C₈H₇O₂]⁺ | Cleavage of the benzylic C-O bond | | 121 | [C₈H₉O]⁺ | Cleavage of the ether C-O bond | | 91 | [C₇H₇]⁺ | Rearrangement and fragmentation |
This is an interactive data table. The proposed fragments are based on established fragmentation patterns for carboxylic acids and ethers.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While conventional mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) can measure the m/z value to several decimal places. This high level of precision allows for the determination of the exact mass of an ion, which can be used to deduce its elemental composition with a high degree of confidence.
The exact mass of a molecule is calculated using the masses of the most abundant isotopes of its constituent elements (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915). For this compound, with the molecular formula C₁₆H₁₆O₃, the theoretical exact mass is calculated as follows:
(16 x 12.000000) + (16 x 1.007825) + (3 x 15.994915) = 256.109945 Da
An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would unequivocally confirm the elemental formula of the compound as C₁₆H₁₆O₃, distinguishing it from any other isomers or compounds with the same nominal mass but a different atomic composition.
| High-Resolution Mass Spectrometry Data | | :--- | :--- | | Molecular Formula | C₁₆H₁₆O₃ | | Theoretical Exact Mass (Monoisotopic) | 256.109945 Da |
This is an interactive data table.
Structure Activity Relationship Sar Investigations and Molecular Modeling of 2 2,3 Dimethylphenoxymethyl Benzoic Acid Analogues
Computational Approaches to Structure-Activity Relationships (SAR)
Computational methods provide powerful tools to dissect the complex interplay between molecular structure and biological function. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and the analysis of substituent effects offer predictive insights into the behavior of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of unsynthesized analogues, thereby prioritizing synthetic efforts.
For phenoxy and benzyloxy acetic acid derivatives, which share structural similarities with 2-(2,3-dimethylphenoxymethyl)benzoic acid, Hansch-type QSAR analyses have been employed to correlate physicochemical properties with in vitro activities. nih.gov In such studies, key molecular descriptors are calculated and used to build predictive models. These descriptors typically fall into several categories:
Hydrophobic parameters (e.g., π): These describe the lipophilicity of substituents, which influences how a molecule interacts with biological membranes and hydrophobic pockets of proteins.
Electronic parameters (e.g., σ): These account for the electron-donating or electron-withdrawing nature of substituents, affecting ionization and electrostatic interactions.
Steric parameters (e.g., Molar Refractivity, MR): These relate to the volume and shape of substituents, which can impact the fit of a molecule into a binding site.
A generalized QSAR equation can be represented as: Log(1/C) = k1(hydrophobic) + k2(electronic) + k3(steric) + constant where C is the concentration required to produce a specific biological effect, and k1, k2, and k3 are the coefficients for each parameter. scienceforecastoa.com
In a study on phenoxyacetic acid derivatives, potencies were found to be positively correlated with the π values of substituents at the ortho, meta, and para positions, indicating that increased lipophilicity in these regions enhances activity. nih.gov Similarly, positive correlations with the sigma (σ) constants for meta and para substituents suggested that electron-withdrawing groups at these positions are favorable. nih.gov
| Descriptor Category | Influence on Activity | Rationale |
| Hydrophobicity (π) | Positive correlation | Enhanced interaction with hydrophobic pockets in target proteins. |
| Electronic (σ) | Positive correlation (meta, para) | Favorable electrostatic interactions and influence on pKa. |
| Steric (MR) | Negative correlation (para) | Potential for steric hindrance at the binding site. |
This interactive table summarizes the influence of different physicochemical parameters on the biological activity of phenoxyacetic acid analogues, based on QSAR studies.
The nature and position of substituents on the phenoxy and benzoic acid rings can significantly alter the theoretical interaction potentials of the molecule with a biological target. Electron-donating groups, such as the two methyl groups in this compound, can influence the electron density distribution across the molecule. This, in turn, affects the strength of potential interactions like hydrogen bonding and π-π stacking.
Theoretical studies on substituted benzoic acids have shown that the acidity, and therefore the charge state of the carboxylic acid group, is highly sensitive to substituent effects. researchgate.netnih.gov The pKa of the benzoic acid moiety is a critical determinant of its interaction with biological targets, as the carboxylate anion is often involved in key hydrogen bonding or salt bridge interactions.
The "ortho effect" is a classical concept in physical organic chemistry that describes how substituents at the ortho position can have effects that are not solely explained by electronic and steric factors. researchgate.net In the case of this compound, the bulky phenoxymethyl (B101242) group at the ortho position can force the carboxylic acid group out of the plane of the benzene (B151609) ring, which can alter its acidity and binding conformation.
Computational methods like Density Functional Theory (DFT) can be used to calculate the effect of different substituents on the electronic properties and conformational preferences of the molecule, providing a theoretical basis for understanding their impact on interaction potentials. researchgate.netmdpi.com
Molecular Docking Simulations for Ligand-Biomolecule Interactions (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
In the absence of a known specific biological target for this compound, molecular docking can be performed with a range of hypothetical protein targets to explore potential biological activities. For instance, various benzoic acid derivatives have been docked into the active sites of enzymes like carbonic anhydrase and SARS-CoV-2 main protease to predict their inhibitory potential. researchgate.netnih.govniscpr.res.in
The docking process involves placing the ligand in the binding site of the protein and calculating a "docking score," which is an estimation of the binding free energy. A more negative score generally indicates a more favorable binding affinity. For example, a study on a benzoic acid derivative docked against carbonic anhydrase II reported a favorable binding energy of -9.4 kcal/mol. niscpr.res.in
The predicted binding mode reveals the specific orientation and conformation of the ligand within the active site. For analogues of this compound, docking simulations would predict how different substituents on the phenoxy and benzoic acid rings influence the binding affinity and orientation within a hypothetical active site.
| Analogue | Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 2-(Phenoxymethyl)benzoic acid | Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 |
| 2-(4-Chlorophenoxymethyl)benzoic acid | SARS-CoV-2 Mpro | -7.9 | His41, Cys145, Glu166 |
| This compound | Cyclooxygenase-2 | -9.2 | Arg120, Tyr355, Ser530 |
This interactive data table presents hypothetical docking results for this compound and its analogues against various protein targets, illustrating the prediction of binding affinities and key interactions.
A detailed analysis of the docked poses allows for the characterization of the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the basis of molecular recognition and binding affinity.
Hydrogen Bonding: The carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Serine, Tyrosine) in a protein's active site. The oxygen atoms of the ether linkage can also act as hydrogen bond acceptors. researchgate.net
Hydrophobic Interactions: The dimethylphenyl and benzoic acid rings provide significant hydrophobic surfaces that can engage in van der Waals interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine) in the binding pocket. The methyl groups on the phenoxy ring further contribute to these hydrophobic interactions.
Molecular docking studies on various benzoic acid derivatives have consistently highlighted the importance of these interactions in their binding to protein targets. researchgate.netniscpr.res.in For instance, the binding of a benzoic acid derivative to the active site of a target protein might involve the carboxylate group forming a salt bridge with a positively charged residue, while the aromatic rings are engaged in hydrophobic and π-stacking interactions within a well-defined pocket. researchgate.net
Advanced Analytical Methodologies for Purity Assessment and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation, identification, and quantification of chemical compounds and their impurities. The selection of a specific technique depends on the analyte's properties, such as volatility, polarity, and stability.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. A specific, validated HPLC method for 2-(2,3-Dimethylphenoxymethyl)benzoic acid has not been detailed in available literature. Generally, for benzoic acid derivatives, reverse-phase HPLC methods are common ekb.egthaiscience.info. Such a method would typically involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol, with detection by UV spectrophotometry thaiscience.infohelixchrom.com. However, the exact conditions (e.g., mobile phase composition, flow rate, column temperature, and detection wavelength) would need to be specifically developed and validated for this compound.
Gas Chromatography (GC) for Volatile Impurity Profiling
Gas Chromatography (GC) is the standard method for identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis process scholarsresearchlibrary.com. Specific GC methods for analyzing volatile impurities in this compound are not described in the literature. For acidic compounds like benzoic acid derivatives, direct injection can be challenging due to their polarity, and derivatization to form more volatile esters (e.g., silyl esters) is often employed to improve chromatographic performance researchgate.netnih.govnih.gov. The analysis would typically use a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a chemical reaction by separating the starting materials, intermediates, and products sigmaaldrich.comijcrt.org. While it is highly probable that TLC is used during the synthesis of this compound, specific details of the stationary phase (e.g., silica gel F254 plates) and mobile phase systems have not been published. The choice of eluent would be optimized to achieve a clear separation between the spots corresponding to the reactants and the desired product researchgate.netresearchgate.net.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the elemental composition of a pure organic compound, providing verification of its chemical formula. For a new compound, the experimentally determined percentages of carbon, hydrogen, and oxygen must align closely with the theoretically calculated values. The generally accepted tolerance for publication in scientific journals is within ±0.4% of the calculated value researchgate.netresearchgate.netnih.gov.
The molecular formula for this compound is C₁₆H₁₆O₃. The theoretical elemental composition can be calculated as follows:
Molecular Weight: 256.29 g/mol
Carbon (C): (12.011 * 16 / 256.29) * 100% = 74.98%
Hydrogen (H): (1.008 * 16 / 256.29) * 100% = 6.30%
Oxygen (O): (15.999 * 3 / 256.29) * 100% = 18.72%
Experimental data from an elemental analyzer for a synthesized and purified sample of this compound would be compared against these theoretical values to confirm its elemental composition and support its structural identity.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 16 | 192.176 | 74.98% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 6.30% |
| Oxygen | O | 15.999 | 3 | 47.997 | 18.72% |
| Total | 256.29 | 100.00% |
Investigation of Stability and Degradation Pathways
The stability of a chemical compound is a critical parameter, indicating its susceptibility to chemical change under various conditions such as heat, light, humidity, and pH. Investigating degradation pathways involves identifying the products formed when the compound breaks down.
There are no specific studies on the stability or degradation pathways of this compound found in the scientific literature. For many benzoic acid derivatives, a common degradation pathway under high temperatures in aqueous conditions is decarboxylation, where the carboxylic acid group is lost nih.govresearchgate.net. It is plausible that this compound could undergo similar degradation, or hydrolysis of the ether linkage, under stress conditions. However, without experimental data, its specific degradation products and the kinetics of its decomposition remain unknown.
Emerging Research Frontiers and Future Perspectives
Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling in Synthesis and Interaction Studies
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling rapid, large-scale data analysis to predict molecular properties and behaviors. ijsrtjournal.comnih.gov For the 2-(2,3-Dimethylphenoxymethyl)benzoic acid scaffold, AI/ML models can be instrumental in two key areas: synthesis prediction and interaction analysis.
Interaction Studies: Machine learning algorithms can predict the biological activity of this compound and its analogues by learning from large datasets of chemical structures and their associated bioactivities. nih.gov By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can identify key structural features of the scaffold that are critical for its interaction with a biological target. Deep learning models, in particular, can analyze complex, non-linear relationships to predict potential drug-target interactions, off-target effects, and pharmacokinetic properties. ijsrtjournal.comijsrtjournal.com This predictive power allows for the in silico screening of virtual libraries of derivatives, prioritizing the synthesis of compounds with the highest probability of desired biological activity.
Design of Novel Synthetic Methodologies for Broadening Structural Diversity
While classical methods for synthesizing phenoxy-benzoic acids exist, modern organic chemistry offers a toolkit of advanced methodologies to expand the structural diversity of the this compound scaffold. These novel approaches can provide access to analogues that are difficult to synthesize using traditional means, enabling a more thorough exploration of the structure-activity relationship (SAR).
Recent advancements in palladium-catalyzed cross-coupling reactions, for example, have streamlined the synthesis of 2-arylbenzoic acids. acs.org Methodologies for the direct ortho-arylation of benzoic acids could be adapted to introduce a wide range of substituted phenoxymethyl (B101242) groups. acs.org Similarly, modern techniques for the hydroxycarbonylation of aryl iodides using in situ generated carbon monoxide offer a safe and efficient route to diverse benzoic acid derivatives. researchgate.net
These advanced synthetic methods facilitate a combinatorial approach to diversifying the scaffold. By systematically altering the substitution patterns on both the benzoic acid and the phenoxy rings, large libraries of analogues can be generated. This structural diversification is crucial for fine-tuning the molecule's properties, such as binding affinity, selectivity, and metabolic stability.
Table 1: Modern Synthetic Strategies for Scaffold Diversification
| Synthetic Strategy | Application to the Scaffold | Potential for Diversity |
|---|---|---|
| Palladium-Catalyzed Direct Arylation | Coupling of various substituted phenols with 2-halobenzoic acids. | Allows for a wide range of electronic and steric modifications on the phenoxy ring. |
| Ullmann Condensation | A classic but still relevant method for forming the ether linkage between a phenol (B47542) and an aryl halide. | Can be optimized with modern ligands and conditions to improve yields and substrate scope. |
| Hydroxycarbonylation | Conversion of a suitably substituted aryl iodide precursor to the corresponding benzoic acid. | Enables late-stage introduction of the carboxylic acid group, compatible with a variety of functional groups. |
Strategic Implementation of Bioisosteric Modifications within the this compound Scaffold
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to enhance a molecule's pharmacological and pharmacokinetic properties without drastically altering its binding to the biological target. cambridgemedchemconsulting.comchem-space.com A bioisostere is a functional group or substituent that possesses similar physical or chemical properties to another group, allowing them to be interchanged. cambridgemedchemconsulting.com For the this compound scaffold, the carboxylic acid and the ether linkage are primary targets for bioisosteric modification.
Ether Linkage Bioisosteres: The ether linkage provides conformational flexibility to the scaffold. Replacing the oxygen atom with other groups can modulate this flexibility and alter physicochemical properties like lipophilicity and hydrogen bonding potential. Common bioisosteric replacements for an ether include a sulfur atom (thioether), a sulfoxide, a sulfone, or a methylene (B1212753) group. Each replacement would subtly change the geometry and electronic character of the linker, potentially influencing the molecule's binding affinity and selectivity.
Table 2: Potential Bioisosteric Replacements for the Carboxylic Acid Moiety
| Bioisostere | Chemical Structure | Key Properties and Rationale for Replacement |
|---|---|---|
| 1H-Tetrazole | -CN₄H | Acidic (pKa ≈ 4.5-4.9), metabolically stable, increased lipophilicity compared to COOH. drughunter.com |
| Acyl Sulfonamide | -CONHSO₂R | Can maintain key hydrogen bonding interactions, often more lipophilic and metabolically stable. nih.gov |
| Hydroxamic Acid | -CONHOH | Can act as a metal chelator, different H-bonding pattern, may alter metabolic profile. nih.gov |
| 3-Hydroxyisoxazole | C₃H₂NO(OH) | Acidic heterocycle, offers a different spatial arrangement of hydrogen bond donors/acceptors. nih.govhyphadiscovery.com |
Application of Advanced Biophysical Techniques for Elucidating Molecular Recognition Mechanisms (In Silico Focus)
Understanding precisely how a molecule like this compound interacts with its biological target is fundamental to rational drug design. Advanced in silico biophysical techniques provide a powerful lens through which to view these molecular recognition events at an atomic level. numberanalytics.comfiveable.me
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov For this compound, docking studies can generate hypotheses about its binding mode, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking with amino acid residues. niscpr.res.inresearchgate.net By comparing the docking scores and binding poses of various analogues, researchers can rationalize observed SAR and guide the design of new derivatives with improved affinity. nih.govnih.gov
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations simulate the movement of atoms in the ligand-receptor complex over time. This provides critical insights into the stability of the binding pose, the role of water molecules in the active site, and the conformational changes that may occur upon binding. harvard.edu MD simulations can reveal allosteric effects and provide a more dynamic and realistic picture of the molecular recognition process.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to analyze the electronic properties of the this compound scaffold. niscpr.res.inscielo.org.za Calculating the Molecular Electrostatic Potential (MEP) surface reveals the electron-rich and electron-poor regions of the molecule, highlighting areas likely to engage in electrostatic or hydrogen-bonding interactions. niscpr.res.inniscpr.res.in Analysis of Frontier Molecular Orbitals (HOMO-LUMO) can provide insights into the molecule's chemical reactivity. niscpr.res.in
Table 3: In Silico Techniques for Studying Molecular Recognition
| Technique | Primary Application | Information Gained for the Scaffold |
|---|---|---|
| Molecular Docking | Predicts binding pose and affinity of a ligand to a receptor. | Identifies key interacting residues and potential hydrogen bonds/hydrophobic contacts. nih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-receptor complex over time. | Assesses binding stability, conformational flexibility, and the role of solvent. harvard.edu |
| Quantum Mechanics (QM) | Calculates electronic structure and properties. | Determines charge distribution, electrostatic potential, and chemical reactivity. scielo.org.za |
By integrating these advanced computational and synthetic approaches, the scientific community can systematically explore and optimize the this compound scaffold, paving the way for the development of novel chemical probes or therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2,3-Dimethylphenoxymethyl)benzoic acid?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, reacting 2,3-dimethylphenol with a methylene-containing benzoic acid precursor under alkaline conditions (e.g., NaOH) can form the ether linkage. Acidic workup (e.g., H₂SO₄) facilitates cyclization or stabilization of the product. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product. Monitoring reaction progress with TLC and confirming purity via HPLC (>98%) are standard .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the methylphenoxy and benzoic acid moieties. For instance, aromatic protons in the 6.5–7.8 ppm range and methyl groups at ~2.2–2.5 ppm .
- FTIR : Identify key functional groups (C=O stretch ~1680–1700 cm⁻¹ for carboxylic acid; C-O-C stretch ~1250 cm⁻¹ for ether linkage) .
- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement and ORTEP-3 for visualization .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Standardize reaction parameters (temperature, solvent, stoichiometry) and document deviations. Use controlled drying methods (e.g., vacuum desiccation) to avoid hydrate formation. Validate purity via melting point consistency (e.g., 122–124°C, similar to analogs in ) and cross-check spectral data with computational tools (e.g., PubChem’s predicted NMR) .
Advanced Research Questions
Q. How can structural ambiguities in hydrogen bonding networks be resolved for this compound?
- Methodological Answer : Employ graph set analysis (GSA) to classify hydrogen-bonding patterns in crystallographic data. Use SHELXL to refine H-bond distances and angles, and compare with Etter’s rules for carboxylic acid dimers. For disordered regions, apply restraints or constraints during refinement .
Q. What strategies address poor diffraction quality in single-crystal X-ray studies of this compound?
- Methodological Answer : Optimize crystal growth via solvent vapor diffusion (e.g., DMSO/ethanol mixtures). For twinned crystals, use SHELXL’s TWIN/BASF commands. If data resolution is low (<1.0 Å), supplement with DFT-optimized geometry (e.g., Gaussian 16) to validate bond lengths/angles .
Q. How do substituent modifications (e.g., halogenation) impact the biological activity of this compound?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing derivatives with halogen (F, Cl) or electron-withdrawing groups. Evaluate bioactivity (e.g., anti-inflammatory assays via COX inhibition) and correlate with electronic (Hammett σ values) and steric parameters (Taft’s Es). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
Q. What computational methods validate experimental crystallographic data for this compound?
- Methodological Answer : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. Compare experimental XRD bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* basis set). Use Mercury CSD to overlay multiple structures and assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
